N,N-dimethyl-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine is an organic compound that features a boronic ester group attached to a pyridine ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine typically involves the following steps:
Formation of the Boronic Ester: The boronic ester group is introduced using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Coupling Reaction: The boronic ester is then coupled with a pyridine derivative using a Suzuki-Miyaura coupling reaction, which involves a palladium catalyst and a base.
Amine Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or alcohols.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Boronic acids or alcohols.
Reduction: Piperidine derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
N,N-dimethyl-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine involves its interaction with molecular targets through its boronic ester and pyridine groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The pyridine ring can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to targets .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N,N-dimethylethanamine
Uniqueness
N,N-dimethyl-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine is unique due to its combination of a boronic ester and a pyridine ring, which provides distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C15H25BN2O3 |
---|---|
Molecular Weight |
292.18 g/mol |
IUPAC Name |
N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanamine |
InChI |
InChI=1S/C15H25BN2O3/c1-14(2)15(3,4)21-16(20-14)12-8-7-9-17-13(12)19-11-10-18(5)6/h7-9H,10-11H2,1-6H3 |
InChI Key |
JICHFXFECDMOHO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.